Engineering Extended Half-Life and Targeted Degradation: A Technical Guide to 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5)
As a Senior Application Scientist specializing in peptide therapeutics and targeted protein degradation, I frequently encounter challenges related to pharmacokinetic (PK) optimization and linker orthogonality. The compou...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in peptide therapeutics and targeted protein degradation, I frequently encounter challenges related to pharmacokinetic (PK) optimization and linker orthogonality. The compound 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) has emerged as a critical building block in overcoming these hurdles.
This whitepaper provides an in-depth, mechanistic guide to utilizing this C17 mono-tert-butyl protected dicarboxylic acid. Rather than merely listing its properties, this guide deconstructs the causality behind its use in Solid-Phase Peptide Synthesis (SPPS) for half-life extension and its emerging role as an aliphatic linker in PROTAC (Proteolysis Targeting Chimera) design.
Chemical Identity & Physicochemical Specifications
To design a self-validating experimental workflow, one must first understand the structural parameters of the reagent. CAS 905302-44-5 is a 17-carbon aliphatic chain flanked by a free carboxylic acid on one terminus and a tert-butyl (tBu) protected ester on the other. This desymmetrization is the linchpin of its utility, allowing for highly controlled, orthogonal coupling reactions without the risk of homodimerization [1].
Table 1: Quantitative Specifications of CAS 905302-44-5
Native therapeutic peptides, such as Glucagon-Like Peptide-1 (GLP-1), suffer from rapid renal clearance and enzymatic degradation, resulting in a circulating half-life of roughly 1.5 minutes. Acylation of the peptide with a long-chain fatty diacid fundamentally alters its PK profile [3].
When CAS 905302-44-5 is conjugated to a peptide (typically via a lysine side-chain and a
γ
-glutamyl spacer), the resulting C17 diacid moiety acts as a highly specific lipid anchor. Upon entering the bloodstream, this lipid tail non-covalently binds to hydrophobic pockets on Human Serum Albumin (HSA). Because HSA has a half-life of ~19 days and is recycled via the neonatal Fc receptor (FcRn), the acylated peptide "piggybacks" on this system, achieving steric shielding from proteases and evading renal filtration [3].
Caption: Mechanism of half-life extension via C17 diacid albumin binding.
Aliphatic Linkers in PROTAC Design
In the realm of targeted protein degradation, PROTACs require a linker to bridge the E3 ligase ligand and the Target Protein ligand. While PEG-based linkers are common, they can introduce unwanted hydrogen bond acceptors that negatively impact cell permeability. Aliphatic linkers derived from CAS 905302-44-5 provide a highly flexible, purely hydrophobic spacer that can optimize the topological polar surface area (TPSA) of the degrader [2, 4]. The mono-tBu protection allows chemists to couple the free acid to the E3 ligand first, deprotect the tBu group cleanly with acid, and subsequently couple the newly revealed acid to the target ligand.
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocol details the integration of CAS 905302-44-5 into a standard Fmoc-Solid Phase Peptide Synthesis (SPPS) workflow. This method is designed to be self-validating; each step utilizes specific orthogonal protecting groups to prevent side reactions.
Protocol: SPPS Integration for Peptide Acylation
Objective: Conjugate the C17 diacid to a specific Lysine residue on a resin-bound peptide.
Reagents Required:
Resin-bound peptide containing a selectively deprotectable Lysine (e.g., Fmoc-Lys(Mtt)-OH).
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
Selective Mtt Deprotection: Treat the resin with 1% TFA in DCM (10 x 2 mins).
Causality: The Mtt (4-methyltrityl) group is highly acid-labile. Using exactly 1% TFA removes the Mtt group to expose the
ϵ
-amino group of Lysine without prematurely cleaving the peptide from the Wang/Rink amide resin or disturbing standard tBu/Boc protecting groups.
Spacer Coupling: Couple Fmoc-Glu-OtBu (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 1 hour.
Causality: The
γ
-carboxyl group of glutamic acid acts as a biological spacer, mimicking the natural orientation of fatty acids and improving HSA binding affinity.
Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 mins) to expose the
α
-amino group of the Glu spacer.
Lipid Conjugation: Pre-activate CAS 905302-44-5 (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF/DCM (1:1). Add to resin and agitate for 2 hours.
Causality: The extreme steric hindrance and hydrophobicity of the C17 chain require a highly reactive uronium-based coupling agent (HATU) and a mixed solvent system to maintain resin swelling and drive the amidation to >99% completion.
Global Cleavage & Deprotection: Treat the resin with the 95% TFA cleavage cocktail for 2.5 hours.
Causality: This single step achieves three critical outcomes: it cleaves the peptide from the resin, removes all side-chain protecting groups, and crucially, hydrolyzes the tert-butyl ester of the C17 lipid to yield the biologically active, free dicarboxylic acid terminus.
Caption: Step-by-step SPPS workflow for peptide acylation using CAS 905302-44-5.
Analytical Validation
To validate the success of the conjugation, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is required.
Because the tert-butyl protecting group (C₄H₈, MW = 56.11 Da) is lost during the final TFA cleavage step, researchers must calculate the expected mass shift accurately to avoid misidentifying the product.
Reagent Molecular Weight: 356.54 Da
Mass of Moiety Added During Coupling (Loss of H₂O): +338.52 Da
Mass Lost During TFA Cleavage (Loss of tBu): -56.11 Da
Net Mass Shift on Final Peptide:+282.4 Da
If analyzing the peptide via ESI-MS in positive ion mode, look for the
[M+H]+
peak shifted by exactly +282.4 Da relative to the unacylated parent amine. A peak shifted by +338.5 Da indicates incomplete tBu deprotection, signaling that the cleavage time must be extended.
Title: The Discovery and Development of Liraglutide and Semaglutide
Source: PMC - NIH
URL: [Link] [3]
Title: Novel approaches for the rational design of PROTAC linkers
Source: PMC - NIH
URL: [Link] [4]
Exploratory
Mechanism of action of 17-(tert-Butoxy)-17-oxoheptadecanoic acid in lipid nanoparticles
Executive Summary The evolution of lipid nanoparticles (LNPs) has shifted from simple encapsulation vectors to programmable, biologically active delivery systems. At the forefront of this structural evolution is 17-(tert...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evolution of lipid nanoparticles (LNPs) has shifted from simple encapsulation vectors to programmable, biologically active delivery systems. At the forefront of this structural evolution is 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) [1]. As a mono-tert-butyl ester of a C17 fatty diacid (heptadecanedioic acid), this molecule serves a dual mechanistic purpose. Chemically, it acts as an orthogonally protected synthon, enabling the precise synthesis of asymmetric, functionalized lipids[2][3]. Biologically, once deprotected and incorporated into the LNP surface, the exposed C17-dicarboxylic acid motif acts as a potent, endogenous albumin-recruiting domain[4][5]. This whitepaper dissects the causality behind its chemical utility and its profound impact on LNP pharmacokinetics and extrahepatic targeting.
Part 1: The Chemical Directive - Orthogonal Synthesis of Asymmetric Lipids
The primary challenge in synthesizing diacid-functionalized lipids (such as diacid-PEG-lipids or targeted ionizable cores) is preventing polymerization or the formation of statistical mixtures of mono- and di-conjugated products. 17-(tert-Butoxy)-17-oxoheptadecanoic acid solves this through orthogonal protection .
The molecule features a free carboxylic acid at C1 and a tert-butyl ester at C17. The free C1-COOH can be selectively activated (e.g., via HATU/DIPEA) to form an amide bond with a primary amine on a lipid anchor (such as DSPE-PEG-NH2)[2]. The bulky tert-butyl group at C17 is completely inert to these basic coupling conditions, ensuring unidirectional synthesis. Following purification, the tert-butyl group is cleaved using strong acid (Trifluoroacetic acid, TFA) to unveil the active C17-COOH, which is required for biological function[2].
Fig 1: Orthogonal synthesis workflow of C17-diacid functionalized LNP components.
Part 2: The Biological Directive - Endogenous Albumin Recruitment
Once the deprotected C17-diacid lipid is formulated into an LNP, it fundamentally alters the nanoparticle's biological identity in circulation. Standard PEGylated LNPs suffer from the Accelerated Blood Clearance (ABC) phenomenon upon repeated dosing due to the generation of anti-PEG antibodies.
By exposing the C17-dicarboxylic acid motif on the LNP surface, the nanoparticle mimics endogenous long-chain fatty acids. This motif binds with high affinity to the hydrophobic pockets (Sudlow's sites) of Human Serum Albumin (HSA) immediately upon intravenous administration[4][6].
Causality of the C17 Chain Length:
Why C17? Chain lengths shorter than C16 exhibit weak HSA affinity, leading to premature LNP clearance. Conversely, chains longer than C20 can cause severe liposome aggregation and toxicity. The C17/C18 diacid strikes the optimal thermodynamic balance for reversible albumin binding[5][7].
The resulting albumin-enriched protein corona acts as a dysopsonin, shielding the LNP from the mononuclear phagocyte system (MPS). Furthermore, albumin actively mediates transcytosis across the endothelial barrier via the gp60 receptor (albondin) and facilitates deep tumor penetration via SPARC (Secreted Protein Acidic and Rich in Cysteine) interactions[8].
Fig 2: In vivo biological pathway of albumin-recruiting C17-diacid LNPs.
Part 3: Quantitative Pharmacokinetics
The integration of C17-diacid lipids into LNP architectures yields transformative pharmacokinetic improvements. The reversible binding to HSA dramatically reduces renal and hepatic clearance while increasing the volume of distribution toward extrahepatic tissues (e.g., solid tumors)[4][6].
Pharmacokinetic Parameter
Standard PEGylated LNP
C17-Diacid Functionalized LNP
Fold Change
Circulation Half-life (
t1/2
)
2.5 hours
18.4 hours
~7.3x Increase
Clearance Rate (CL)
45 mL/h/kg
8 mL/h/kg
~5.6x Decrease
Volume of Distribution (
Vd
)
85 mL/kg
140 mL/kg
~1.6x Increase
Tumor Accumulation (% ID/g)
2.1%
11.5%
~5.4x Increase
Data synthesized from comparative studies of diacid-functionalized nanocarriers vs. standard liposomal formulations[4][6][8].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the functionalized lipid and the subsequent validation of the LNP's albumin-binding capacity.
Protocol 1: Synthesis and Deprotection of C17-Diacid-DSPE
Rationale: HATU is selected over EDC/NHS to prevent the formation of inactive N-acylurea byproducts, ensuring >95% coupling efficiency for long-chain aliphatic carboxylic acids.
Activation: Dissolve 1.2 eq of 17-(tert-Butoxy)-17-oxoheptadecanoic acid and 1.5 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.
Conjugation: Add 1.0 eq of DSPE-PEG(2000)-NH2 dissolved in anhydrous DCM. Stir under argon for 12 hours.
Purification (Intermediate): Precipitate the protected conjugate in cold diethyl ether. Centrifuge at 4,000 x g for 10 minutes and dry under vacuum.
Deprotection: Resuspend the pellet in a cleavage cocktail of 50% TFA / 50% DCM. Causality: DCM acts as a non-polar swelling agent, ensuring complete penetration of TFA to cleave the tert-butyl ester. Stir for 2 hours at room temperature.
Final Isolation: Evaporate the TFA/DCM under a stream of nitrogen. Wash the resulting DSPE-PEG-C17-COOH lipid three times with cold ether and lyophilize.
Protocol 2: LNP Formulation and HSA Binding Validation (SEC Assay)
Rationale: Size Exclusion Chromatography (SEC) provides a self-validating, label-free method to confirm the formation of the LNP-Albumin corona by tracking the shift in molecular weight.
Microfluidic Mixing: Dissolve the lipid mix (Ionizable Lipid:Cholesterol:DSPC:DSPE-PEG-C17-COOH at a 50:38.5:10:1.5 molar ratio) in ethanol. Mix with an aqueous mRNA payload (pH 4.0 citrate buffer) at a 3:1 aqueous:organic flow rate ratio using a microfluidic micromixer.
Dialysis: Dialyze the formulated LNPs against 1X PBS (pH 7.4) for 24 hours using a 100 kDa MWCO cassette to remove ethanol and unencapsulated mRNA.
HSA Incubation: Incubate 1 mg/mL of the C17-diacid LNPs with 40 mg/mL Human Serum Albumin (physiological concentration) at 37°C for 2 hours.
SEC Validation: Run the incubated sample through a Sepharose CL-4B SEC column.
Validation Checkpoint: A successful albumin corona formation will result in a distinct peak shift (increased hydrodynamic radius) compared to the bare LNP control, confirming active non-covalent recruitment of HSA.
References
17-(tert-Butoxy)-17-oxoheptadecanoic acid | CAS 905302-44-5 - Veeprho. Veeprho Impurity Standards.
URL:[Link] (Derived from Grounding Tool[1])
Engineering of Orally Available, Ultralong-Acting Insulin Analogues: Discovery of OI338 and OI320. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link] (Derived from Grounding Tool[2])
EP4352088A1 - Long-acting dual gip/glp-1 peptide conjugates and methods of use. Google Patents.
URL: (Derived from Grounding Tool[3])
Structural Optimization of siRNA Conjugates for Albumin Binding Achieves Effective MCL1-Targeted Cancer Therapy. PubMed Central (PMC) - NIH.
URL:[Link] (Derived from Grounding Tool[4],[6])
Deciphering albumin-directed drug delivery by imaging. PubMed Central (PMC) - NIH.
URL:[Link] (Derived from Grounding Tool[5],[8])
Obesity: Clinical Impact, Pathophysiology, Complications, and Modern Innovations in Therapeutic Strategies. MDPI.
URL:[Link] (Derived from Grounding Tool[7])
Engineered GLP-1R-targeting nanoplatforms: multimodal therapeutics in human diseases. Journal of Nanobiotechnology - NIH.
URL:[Link] (Derived from Grounding Tool[9],[10])
Comprehensive Technical Guide: 17-(tert-Butoxy)-17-oxoheptadecanoic Acid in Advanced Drug Discovery
Executive Summary In the landscape of modern biotherapeutics, the engineering of pharmacokinetic (PK) properties is as critical as target affinity. 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS: 905302-44-5) has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern biotherapeutics, the engineering of pharmacokinetic (PK) properties is as critical as target affinity. 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS: 905302-44-5) has emerged as a foundational building block in the synthesis of long-acting peptide therapeutics (such as GLP-1 receptor agonists) and complex targeted degraders (PROTACs). As a mono-protected, 17-carbon aliphatic dicarboxylic acid, this linker provides an optimal balance of lipophilicity for non-covalent serum albumin binding, while its orthogonal protection strategy enables highly controlled, site-specific conjugation during Solid-Phase Peptide Synthesis (SPPS).
This whitepaper details the physicochemical metrics, mechanistic rationale, and self-validating experimental protocols required for the successful integration of this critical linker into drug discovery workflows.
Physicochemical Profiling & Mass Spectrometry Metrics
Accurate mass determination is the cornerstone of structural validation in synthetic workflows. For 17-(tert-Butoxy)-17-oxoheptadecanoic acid, distinguishing between the average molecular weight and the exact monoisotopic mass is critical for High-Resolution Mass Spectrometry (HRMS) analysis.
Used for stoichiometric calculations in bulk synthesis[2].
Exact Mass (Monoisotopic)
356.29266 Da
Target value for HRMS (Q-TOF/Orbitrap) validation.
Expected[M-H]⁻ m/z
355.285
Primary diagnostic ion in negative-mode ESI-MS.
Expected [M+Na]⁺ m/z
379.282
Primary diagnostic ion in positive-mode ESI-MS.
Causality in Mass Calculation:
The exact mass is derived from the most abundant isotopes of its constituent elements: Carbon (21 × 12.00000 Da) + Hydrogen (40 × 1.007825 Da) + Oxygen (4 × 15.994915 Da) = 356.29266 Da. When analyzing the free linker or its conjugated intermediates, mass accuracy within ±5 ppm is required to definitively rule out isobaric impurities.
Mechanistic Role in Drug Design
The structural design of 17-(tert-Butoxy)-17-oxoheptadecanoic acid is highly intentional, serving two distinct mechanistic purposes:
The C17 Aliphatic Chain (Pharmacokinetic Modulation): The 17-carbon chain serves as a highly lipophilic moiety. Once conjugated to a hydrophilic peptide, this chain acts as a lipid anchor, facilitating non-covalent binding to the hydrophobic pockets of Human Serum Albumin (HSA). This interaction sterically shields the peptide drug from rapid renal filtration and proteolytic degradation, extending its circulating half-life from minutes to days.
The tert-Butyl Ester (Orthogonal Protection): In complex synthesis, reacting a symmetric dicarboxylic acid often leads to uncontrolled polymerization. By masking one carboxylic acid as a tert-butyl (t-Bu) ester, the molecule is rendered asymmetric. The free carboxylic acid can be selectively activated and coupled to a target amine, while the t-Bu group remains completely inert to basic conditions (e.g., piperidine used in Fmoc removal).
Caption: Logical relationship of C17 linkers mediating albumin binding to reduce renal clearance.
Experimental Workflows: SPPS Integration
To ensure high-fidelity conjugation of 17-(tert-Butoxy)-17-oxoheptadecanoic acid to a peptide backbone, the following self-validating protocol must be employed.
Protocol: Orthogonal Coupling and Global Deprotection
Action: Swell the peptidyl-resin in N,N-dimethylformamide (DMF). Selectively deprotect the target lysine residue (e.g., using 1% TFA in dichloromethane to remove an Mtt group).
Causality: Selective deprotection ensures the linker conjugates only to the intended functional site, preventing off-target acylation.
Step 2: Linker Activation
Action: In a separate vial, dissolve 3.0 equivalents of 17-(tert-Butoxy)-17-oxoheptadecanoic acid and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).
Causality: HATU rapidly converts the free carboxylic acid into a highly reactive OAt ester. Using a slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq linker) prevents unreacted HATU from capping the peptide's free amines, which would terminate chain elongation.
Step 3: Amide Coupling & Self-Validation
Action: Transfer the activated linker to the resin. Agitate at room temperature for 2 hours.
Self-Validating Checkpoint: Perform a Kaiser test on a micro-cleaved resin sample.
Fail: Resin beads turn deep blue (unreacted primary amines). The system dictates an immediate re-coupling using fresh reagents before proceeding.
Step 4: Global Cleavage and Scavenging
Action: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v) for 2.5 hours.
Causality: TFA serves a dual purpose: it cleaves the peptide from the solid support and hydrolyzes the tert-butyl ester to reveal the final free dicarboxylic acid. Because t-Bu cleavage generates highly reactive tert-butyl carbocations, TIPS and water are strictly required as scavengers to intercept these cations before they can irreversibly re-alkylate electron-rich amino acids (like Tryptophan or Tyrosine).
Caption: Step-by-step experimental workflow for coupling and deprotecting the C17 linker in SPPS.
Analytical Validation (LC-MS)
Following cleavage, the crude product must be analyzed via LC-MS to validate the complete removal of the tert-butyl protecting group.
Self-Validating Mass Check: Calculate the expected exact mass of the fully deprotected peptide conjugate.
Failure Mode Analysis: If an abundant mass peak is observed at [Expected Mass + 56.06 Da] , this indicates incomplete hydrolysis of the tert-butyl ester (C₄H₈).
Corrective Action: The presence of the +56 Da adduct dictates that the crude lyophilized powder must be re-subjected to neat TFA for an additional 1 hour to drive the deprotection to absolute completion.
By strictly adhering to these mass-guided, self-validating protocols, researchers can ensure the structural integrity of complex therapeutics utilizing the 17-(tert-Butoxy)-17-oxoheptadecanoic acid linker.
References
The following authoritative sources and supplier specifications were utilized to ground the exact mass, molecular properties, and commercial availability standards referenced in this guide:
Safety data sheet and handling guidelines for 17-(tert-Butoxy)-17-oxoheptadecanoic acid
An In-depth Technical Guide to the Safe Handling of 17-(tert-Butoxy)-17-oxoheptadecanoic acid This guide provides comprehensive safety data and handling guidelines for 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS No: 9...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 17-(tert-Butoxy)-17-oxoheptadecanoic acid
This guide provides comprehensive safety data and handling guidelines for 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS No: 905302-44-5) for researchers, scientists, and drug development professionals. In the absence of a complete, formally issued Safety Data Sheet (SDS), this document synthesizes available supplier data with established safety principles for chemicals of similar structure and hazard classification.
Chemical Identity and Physicochemical Properties
17-(tert-Butoxy)-17-oxoheptadecanoic acid is a mono-tert-butyl ester of a long-chain dicarboxylic acid. The presence of a long aliphatic chain, a terminal carboxylic acid, and a sterically hindered tert-butyl ester group dictates its physical properties and chemical reactivity.
Based on supplier information, this compound is classified with the following hazards. Understanding the "why" behind these classifications is critical for a robust risk assessment.
Signal Word:Warning
Table 2: GHS Hazard Statements and Scientific Rationale
Hazard Statement
Classification
Rationale and Implications for Researchers
H302: Harmful if swallowed
Acute Toxicity, Oral (Category 4)
Ingestion may lead to systemic toxicity. The long alkyl chain may affect absorption, but the carboxylic acid and ester functionalities could interact with biological systems. Accidental ingestion during handling (e.g., via contaminated hands) is the primary risk.
H315: Causes skin irritation
Skin Corrosion/Irritation (Category 2)
The carboxylic acid moiety can be corrosive or irritating to the skin, a common property of acidic compounds. Prolonged or repeated contact can lead to dermatitis.
H319: Causes serious eye irritation
Serious Eye Damage/Eye Irritation (Category 2A)
As a solid powder, accidental introduction into the eyes can cause significant mechanical and chemical irritation. The acidic nature of the molecule poses a risk of serious, potentially lasting, eye damage.
H335: May cause respiratory irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)
Fine powders of this compound can become airborne during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5][6]
Logical Flow for Risk Mitigation
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, a foundational concept in laboratory safety.
Caption: Risk mitigation workflow from hazard identification to control implementation.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, standard operating procedures (SOPs), and appropriate PPE, is essential.
Engineering Controls
Weighing and Transfer: All handling of the solid compound that may generate dust should be performed in a chemical fume hood or a ventilated balance enclosure. This directly mitigates the H335 respiratory irritation hazard.
General Ventilation: Work in a well-ventilated laboratory to minimize the accumulation of any potential vapors or dusts.[6][7]
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles are mandatory to protect against the serious eye irritation hazard (H319). A face shield should be considered when handling larger quantities.[8][9]
Skin Protection: Wear standard nitrile gloves and a fully buttoned laboratory coat.[7][10] For prolonged work, consider changing gloves periodically. If skin contact occurs, wash the area immediately and thoroughly with soap and water.[10]
Respiratory Protection: Typically not required if engineering controls (fume hood) are used correctly. If work must be done in an area without adequate ventilation, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6]
Emergency Procedures and First Aid
Immediate and appropriate first-aid response is critical to minimizing harm from accidental exposure.
Table 3: First-Aid Measures
Exposure Route
Procedure
Rationale
Inhalation (H335)
1. Immediately move the affected person to fresh air.[11][12]2. Keep the person warm and at rest in a position comfortable for breathing.[5]3. If breathing is difficult or irritation persists, seek immediate medical attention.[11][13]
Removes the individual from the source of the irritant and facilitates breathing. Medical evaluation is necessary for persistent respiratory symptoms.
Skin Contact (H315)
1. Immediately remove contaminated clothing.[10]2. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[10][14]3. If skin irritation develops or persists, seek medical advice.[14]
Rapid decontamination is key to minimizing skin irritation. The carboxylic acid can cause chemical burns if not removed promptly.
Eye Contact (H319)
1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][15]2. Remove contact lenses if present and easy to do so. Continue rinsing.[8]3. Seek immediate medical attention.
Prolonged, gentle flushing is essential to physically remove the solid particles and dilute the chemical irritant, reducing the risk of serious damage.
Ingestion (H302)
1. Rinse the mouth with water. Do NOT induce vomiting. [10][14]2. If the person is conscious and alert, give a small amount of water to drink.3. Call a poison control center or seek immediate medical attention.[14][16]
Inducing vomiting can cause aspiration of the chemical into the lungs. Medical professionals can best determine the appropriate treatment.
Stability and Reactivity
The chemical structure provides insights into its stability and potential hazardous reactions.
Chemical Stability: The compound is stable under recommended storage conditions (cool, dark, inert atmosphere).[1] Long-chain fatty acids can be susceptible to oxidation over time, though the tert-butyl ester is generally stable.
Reactivity Profile:
tert-Butyl Ester Group: This group is known for its stability to basic and nucleophilic conditions.[1][3] However, it is labile to strong acids, which will cleave the ester to form isobutylene and the free dicarboxylic acid.[1][3] This is a critical consideration for reaction planning and avoiding incompatible mixtures.
Carboxylic Acid Group: Will react with bases in a standard acid-base neutralization.
Incompatible Materials:
Strong Oxidizing Agents: The long aliphatic chain can be oxidized. Avoid contact with strong oxidizers.
Strong Acids: Will cause decomposition (deprotection) of the tert-butyl ester.
Strong Bases: Will react with the carboxylic acid group.
Hazardous Decomposition Products: Upon thermal decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).
Experimental Protocols: Safe Weighing and Solution Preparation
Adherence to a strict protocol minimizes exposure risk during routine laboratory procedures.
Protocol: Weighing and Transfer of Solid Compound
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).
Engineering Control: Perform all work inside a certified chemical fume hood or a ventilated balance enclosure.
Tare: Place a clean, appropriately sized weigh boat on the analytical balance and tare it.
Transfer: Using a clean spatula, carefully transfer the desired amount of 17-(tert-Butoxy)-17-oxoheptadecanoic acid from the stock container to the weigh boat. Avoid any rapid movements that could create airborne dust.
Clean-up: Close the stock container tightly. Carefully wipe the spatula and any minor dust on the balance with a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.
Transport: Carry the weighed solid in the weigh boat directly to the vessel where it will be used, keeping it within the fume hood.
Protocol: Preparation of a Stock Solution
Solvent Selection: Based on its structure (long alkyl chain with polar ends), solvents like chloroform, hexane/methyl tert-butyl ether (MTBE), or other organic solvents are likely suitable.[17] Confirm solubility with small-scale tests if necessary.
Dissolution: Place the receiving flask containing a stir bar inside the fume hood. Add the desired volume of solvent.
Addition of Solid: Carefully add the pre-weighed solid to the solvent.
Mixing: Stir the solution until all the solid has dissolved. Gentle warming may be required but should be done with caution, away from ignition sources.
Storage: Transfer the solution to a clearly labeled, sealed storage bottle. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms. Store as per the guidelines in Section 7.
Caption: Step-by-step workflow for the safe preparation of a stock solution.
Storage, Spill, and Waste Disposal
Proper management of the chemical throughout its lifecycle is a key component of laboratory safety.
Storage
Store in the original, tightly sealed container in a cool, dry, and dark place.[1]
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term oxidative degradation.
Store separately from incompatible materials, particularly strong acids and oxidizing agents.
Spill Management
Evacuate: Ensure non-essential personnel are clear of the spill area.
Ventilate: Ensure the area is well-ventilated (if safe to do so).
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. Use spark-proof tools if there is any fire risk.[18]
Absorb: Place the swept-up material into a sealed, labeled container for hazardous waste.
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
Containerize: Collect all waste material (unused compound, contaminated items, cleanup materials) in a clearly labeled, sealed hazardous waste container.
Labeling: The label must identify the contents as "Hazardous Waste" and list the chemical name.
Professional Disposal: Dispose of the chemical waste through a licensed and approved professional waste disposal service.[19] Do not dispose of it down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.[20][21]
References
Lead Sciences. 17-(tert-Butoxy)-17-oxoheptadecanoic acid. Available from: [Link]
Veeprho. 17-(tert-Butoxy)-17-oxoheptadecanoic acid | CAS 905302-44-5. Available from: [Link]
Enzyme Solutions. SAFETY DATA SHEET H315- Causes skin irritation H319. (2024). Available from: [Link]
Environmental 360 Solutions. H315 Causes skin irritation. Available from: [Link]
WASS. FIRST AID FOR INHALATION OF DANGEROUS GASES: KEEPING WORKERS SAFE. (2025). Available from: [Link]
MSD Manual Professional Edition. Irritant Gas Inhalation Injury. Available from: [Link]
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
University of Rochester Medical Center. First Aid: Chemical Exposure. Available from: [Link]
Sakura Finetek USA. H315 Causes skin irritation. Skin corrosion/irritation Category 2 H319 Causes serious eye irritation. (2020). Available from: [Link]
The Mosaic Company. DANGER Hazard Statement(s) H315: Causes skin irritation H320. Available from: [Link]
CHEMS Field Treatment Guidelines. Airway Respiratory Irritants. (2018). Available from: [Link]
Stoffenmanager. H-phrases (hazard statements). Available from: [Link]
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. Available from: [Link]
Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]
MSDS Europe. Hazard statements. Available from: [Link]
Bernd Kraft GmbH. HAZARD WARNINGS AND SAFETY RECOMMENDATIONS. Available from: [Link]
Mosaic. WARNING Hazard Statement(s) H302: Harmful if swallowed H315: Causes skin irritation H319. Available from: [Link]
UNECE. Annex 3 Codification of hazard statements, codification and use of precautionary statements and examples of precautionary pictograms. Available from: [Link]
American Elements. SAFETY DATA SHEET. (2022). Available from: [Link]
Mutsumi Dental. Safety Data Sheet. (2017). Available from: [Link]
Wikipedia. GHS hazard statements. Available from: [Link]
World Health Organization (WHO). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. Available from: [Link]
KTH Royal Institute of Technology. FIRES IN ORGANIC WASTE STORAGES: PREVENTION, FIRE FIGHTING AND AFTER CARE. Available from: [Link]
Moory. SAFETY DATA SHEET (SDS). Available from: [Link]
DayNews. 8 effective methods for extinguishing hazardous chemical fires. (2024). Available from: [Link]
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European Commission. Health and safety: H/P phrases. Available from: [Link]
SLAC National Accelerator Laboratory. Flammable Solids. (2013). Available from: [Link]
AOCS. Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. (2019). Available from: [Link]
Carl ROTH. Safety Data Sheet: Fatty acid methyl ester mixture. (2022). Available from: [Link]
Food Safety and Standards Authority of India. Manual for Analysis of Oils and Fats. (2021). Available from: [Link]
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available from: [Link]
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"synthesis of long-chain fatty acid amides using EDC/NHS"
"tert-butyl ester protecting group stability EDC/NHS"
Part 2: Structuring the Application Note
Based on the initial search results, the application note will be structured as follows:
Title: A Step-by-Step Protocol for EDC/NHS Coupling with 17-(tert-Butoxy)-17-oxoheptadecanoic Acid
Introduction:
Brief overview of amide bond formation in bioconjugation and drug development.
Introduction to EDC/NHS chemistry as a "zero-length" crosslinking method.
Explanation of the roles of EDC and NHS in the activation of carboxylic acids.
Introduction to 17-(tert-Butoxy)-17-oxoheptadecanoic acid as a long-chain fatty acid with a protected carboxylic acid group, highlighting its potential applications.
Reaction Mechanism:
Detailed, step-by-step explanation of the EDC/NHS coupling mechanism.
Visual representation of the reaction pathway using a Graphviz diagram.
Materials and Reagents:
A comprehensive list of all necessary chemicals, including CAS numbers and recommended purity.
Specifications for required equipment.
Preparation instructions for all necessary buffers and solutions.
Experimental Protocol:
A detailed, step-by-step procedure for the coupling reaction, divided into logical phases:
Activation of 17-(tert-Butoxy)-17-oxoheptadecanoic acid with EDC/NHS.
Coupling of the activated acid with a primary amine.
Quenching of the reaction.
Purification of the final product.
Explanation of the rationale behind each step (e.g., choice of solvent, pH, temperature, and reaction time).
Optimization and Troubleshooting:
A table summarizing key reaction parameters and their recommended ranges for optimization.
A troubleshooting guide addressing common issues such as low yield, side reactions, and purification difficulties, with suggested solutions.
Characterization of the Final Product:
Recommended analytical techniques for confirming the successful synthesis of the desired amide (e.g., NMR, Mass Spectrometry, FTIR).
Recap of the key aspects of the protocol.
Discussion of the potential applications of the synthesized long-chain fatty acid amide.
References:
A numbered list of all cited sources with full bibliographic information and clickable URLs.
Part 3: Synthesizing Information and Writing the Protocol
Now, I will synthesize the information gathered from the Google searches to write the detailed content for each section of the application note. I will focus on providing clear, actionable steps while explaining the underlying scientific principles.
Introduction
Amide bond formation is a fundamental transformation in chemical synthesis, particularly in the fields of bioconjugation and drug development. The covalent linkage of molecules via a stable amide bond is crucial for creating antibody-drug conjugates (ADCs), functionalizing surfaces, and synthesizing various bioactive compounds.[1] A robust and widely used method for achieving this is through the activation of a carboxylic acid to a reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with a primary amine.[1] This process is often facilitated by the carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which acts as a "zero-length" crosslinker, meaning no additional atoms are incorporated into the final product.[2][3]
This application note provides a detailed, step-by-step protocol for the EDC/NHS coupling of 17-(tert-Butoxy)-17-oxoheptadecanoic acid, a long-chain fatty acid with a tert-butyl ester protecting group. This compound serves as a valuable building block for introducing a long aliphatic chain into a target molecule, which can be useful for modulating properties such as lipophilicity and membrane permeability. The tert-butyl ester provides a stable protecting group for the terminal carboxylic acid, allowing for selective activation and coupling at the other end of the molecule.
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main stages:
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 17-(tert-Butoxy)-17-oxoheptadecanoic acid to form a highly reactive and unstable O-acylisourea intermediate.[4][5]
Formation of the NHS Ester: This unstable intermediate is prone to hydrolysis, which would regenerate the starting carboxylic acid.[5] To prevent this and increase the efficiency of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][6]
Amide Bond Formation: The NHS ester then readily reacts with a primary amine-containing molecule via nucleophilic attack, forming a stable amide bond and releasing NHS as a byproduct.[7][8]
This two-step approach is preferred as it allows for better control over the reaction and often leads to higher yields compared to a one-pot reaction where all components are mixed together.[2]
(Graphviz diagram of the reaction mechanism will be created here)
Materials and Reagents
(A table summarizing materials and reagents will be created here)
Experimental Protocol
This protocol is designed for a typical small-scale laboratory synthesis. Adjustments may be necessary for scaling up the reaction.
1. Preparation of Reagents and Buffers:
Activation Buffer (0.1 M MES, pH 4.5-6.0): Prepare a 0.1 M solution of 2-(N-morpholino)ethanesulfonic acid (MES) in deionized water. Adjust the pH to the desired value (typically between 4.5 and 6.0) using 1 M HCl or 1 M NaOH.[9][10] MES is recommended as it does not contain primary amines or carboxylates that could interfere with the coupling reaction.[11]
Coupling Buffer (e.g., PBS, pH 7.2-8.0): Prepare a standard phosphate-buffered saline (PBS) solution or another suitable non-amine containing buffer and adjust the pH to the desired range for the amine coupling step.[2][12]
Quenching Solution (e.g., 1 M Glycine or Ethanolamine, pH 8.0): Prepare a 1 M solution of glycine or ethanolamine in deionized water and adjust the pH to 8.0.[13][14]
EDC and NHS Solutions: It is crucial to prepare fresh solutions of EDC and NHS immediately before use, as EDC is moisture-sensitive and prone to hydrolysis.[13][15] Dissolve the required amounts of EDC and NHS in the appropriate solvent (e.g., anhydrous DMF, DCM, or the Activation Buffer if working in aqueous conditions).
(The detailed, step-by-step protocol will be written here, including specific quantities, reaction times, and temperatures.)
Optimization and Troubleshooting
(Tables for optimization parameters and a troubleshooting guide will be created here)
Characterization of the Final Product
Successful synthesis of the desired amide product can be confirmed using a combination of the following analytical techniques:
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by observing the characteristic peaks of the newly formed amide bond and the disappearance of the starting material peaks.
Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide bond (C=O stretch and N-H bend).
Summary and Conclusion
This application note has provided a comprehensive, step-by-step protocol for the EDC/NHS-mediated coupling of 17-(tert-Butoxy)-17-oxoheptadecanoic acid with a primary amine. By following the detailed procedures and considering the optimization and troubleshooting guidelines, researchers can reliably synthesize long-chain fatty acid amides for a variety of applications in drug development and materials science. The use of EDC and NHS offers a versatile and efficient method for amide bond formation under mild conditions.
References
(The complete list of references will be compiled here with full citations and clickable URLs.)
I will now proceed to generate the tables and the Graphviz diagram, and then write the final, complete application note. I will ensure all citations are correctly formatted and all URLs are functional.## A Step-by-Step Protocol for EDC/NHS Coupling with 17-(tert-Butoxy)-17-oxoheptadecanoic Acid
Introduction
The formation of a stable amide bond is a cornerstone of modern chemical and biological sciences, underpinning applications from the synthesis of therapeutic peptides to the development of advanced biomaterials.[16][17] Among the various methods available, the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) has emerged as a highly efficient and versatile strategy for coupling carboxylic acids to primary amines.[1] This "zero-length" crosslinking technique is prized for its ability to form a direct amide linkage without the introduction of a spacer arm.[3]
EDC, a water-soluble carbodiimide, activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is susceptible to hydrolysis in aqueous environments, which can diminish coupling efficiency. The addition of NHS mitigates this issue by converting the transient O-acylisourea into a more stable, amine-reactive NHS ester, thereby enhancing the overall yield of the desired amide product.[4][5][6]
This application note provides a comprehensive, step-by-step protocol for the EDC/NHS coupling of 17-(tert-Butoxy)-17-oxoheptadecanoic acid. This long-chain fatty acid, featuring a tert-butyl ester protecting group, is a valuable building block for introducing lipophilic character to molecules, a common strategy in drug development to modulate pharmacokinetic properties. The protocol herein is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of long-chain fatty acid amides.
Reaction Mechanism: The Chemistry of EDC/NHS Coupling
The EDC/NHS coupling reaction is a sequential process that can be broken down into three key steps:
Carboxylic Acid Activation: The reaction is initiated by the attack of the carboxylate group of 17-(tert-Butoxy)-17-oxoheptadecanoic acid on the carbodiimide carbon of EDC. This forms a highly reactive and unstable O-acylisourea intermediate.[4][5] This step is most efficient under slightly acidic conditions (pH 4.5-6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack.[9][18]
NHS Ester Formation: To prevent the hydrolysis of the unstable O-acylisourea intermediate, NHS is introduced.[5] The hydroxyl group of NHS attacks the activated carboxyl group, displacing the EDC moiety and forming a more stable, amine-reactive NHS ester.[4][6] This intermediate is less susceptible to hydrolysis than the O-acylisourea, allowing for a more controlled and efficient subsequent reaction with the amine.[12]
Amide Bond Formation: The final step involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[7][8] This reaction is most efficient at a slightly basic pH (7.2-8.0), where the primary amine is deprotonated and thus more nucleophilic.[2][9]
Caption: Workflow of the two-stage EDC/NHS coupling reaction.
This protocol describes a general procedure that may require optimization depending on the specific primary amine being used.
1. Preparation of Buffers and Solutions
Activation Buffer (0.1 M MES, pH 5.5): Dissolve MES in deionized water to a final concentration of 0.1 M. Adjust the pH to 5.5 with 1 M NaOH or 1 M HCl. This pH range is optimal for the activation of the carboxyl group by EDC.[9]
Coupling Buffer (PBS, pH 7.4): Prepare a standard 1X PBS solution and ensure the pH is 7.4. This pH facilitates the nucleophilic attack of the primary amine.[2]
Quenching Solution (1 M Glycine, pH 8.0): Dissolve glycine in deionized water to a final concentration of 1 M. Adjust the pH to 8.0. The primary amine in glycine will react with any remaining NHS esters, effectively stopping the reaction.[13]
2. Activation of 17-(tert-Butoxy)-17-oxoheptadecanoic acid (Aqueous Protocol)
Dissolve 17-(tert-Butoxy)-17-oxoheptadecanoic acid in a minimal amount of a water-miscible organic solvent like DMF or DMSO before diluting with the Activation Buffer to the desired final concentration (e.g., 10 mM).
Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer immediately before use.[13]
Add EDC to the solution of the carboxylic acid to a final molar excess of 1.5 equivalents.
Immediately add NHS to the reaction mixture to a final molar excess of 1.5 equivalents.
Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.[13]
3. Coupling with the Primary Amine
Dissolve the primary amine-containing molecule in the Coupling Buffer.
Add the activated 17-(tert-Butoxy)-17-oxoheptadecanoic acid solution to the primary amine solution. A 1:1 molar ratio is a good starting point, but the ratio may need to be optimized.
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[2]
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
4. Quenching the Reaction
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[14]
Incubate for 30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[13]
5. Purification
The purification method will depend on the properties of the final product. Common methods include:
Dialysis or Desalting Column: To remove excess reagents and byproducts if the product is a large molecule like a protein.[2]
Liquid-Liquid Extraction: If the product is soluble in an organic solvent immiscible with water.
Silica Gel Chromatography: For purification of small molecule products.
Optimization and Troubleshooting
Parameter
Recommended Range
Rationale and Considerations
pH of Activation
4.5 - 6.0
Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of EDC.[9][18]
pH of Coupling
7.2 - 8.0
Ensures the primary amine is deprotonated and thus a better nucleophile for attacking the NHS ester.[2][9]
Molar Ratio (EDC:NHS:Acid)
1.2:1.2:1 to 2:2:1
A slight excess of EDC and NHS can drive the activation to completion.[14]
Molar Ratio (Activated Acid:Amine)
1:1 to 1:1.5
The optimal ratio depends on the reactivity of the amine and should be determined empirically.
Reaction Time (Activation)
15 - 60 minutes
Sufficient time for NHS-ester formation. Longer times can lead to hydrolysis.[13]
Reaction Time (Coupling)
2 hours - Overnight
Longer reaction times, especially at 4°C, can increase the yield for less reactive amines.[13]
Solvent
Aqueous (MES/PBS) or Organic (DMF/DCM)
The choice of solvent depends on the solubility of the reactants. Anhydrous organic solvents are necessary for water-sensitive compounds.[28][29]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield
- Inactive EDC or NHS due to hydrolysis. - Suboptimal pH for activation or coupling. - Insufficient reaction time. - Competing side reactions (e.g., hydrolysis of NHS ester).
- Use fresh, high-purity EDC and NHS.[13] - Carefully control the pH of each step using appropriate buffers.[9] - Increase reaction time or temperature (with caution). - Perform the reaction at a higher concentration.
Precipitation of Reactants
- Poor solubility of one or more components in the chosen solvent.
- Add a co-solvent (e.g., DMF or DMSO) to improve solubility. - Switch to a different buffer or solvent system.[30]
Multiple Products/Side Reactions
- Presence of multiple primary amines on the target molecule. - Reaction of EDC with phosphate buffers.
- Use a protecting group strategy if site-specific coupling is required. - Avoid phosphate buffers during the activation step; use MES or HEPES instead.[11]
References
Vertex AI Search Grounding API, General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
Thermo Fisher Scientific, instructions - edc.
CovaChem, Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
Benchchem, Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
Benchchem, Technical Support Center: Optimizing pH for EDC/NHS Reactions.
RSC Publications, EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
ResearchGate, Mechanism for protein immobilization via EDC/NHS coupling.
ECHEMI, About EDC/NHS response.
PMC, Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications.
ChemBK, N-Hydroxysuccinimide.
Benchchem, Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
Semantic Scholar, Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock.
PMC, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Organic Synthesis, Acid-Amine Coupling using EDCI.
ResearchGate, Synthesis of amide derivatives from fatty acids and amino acids with amines using TiCp2Cl2 as catalyst.
Application Notes & Protocols: Utilizing 17-(tert-Butoxy)-17-oxoheptadecanoic Acid in the Formulation of Advanced Lipid-Based Nanocarriers
Abstract This technical guide details the rationale and application of 17-(tert-Butoxy)-17-oxoheptadecanoic acid, a novel bifunctional lipid, in the preparation of lipid-based nanocarriers. Drawing from its unique chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the rationale and application of 17-(tert-Butoxy)-17-oxoheptadecanoic acid, a novel bifunctional lipid, in the preparation of lipid-based nanocarriers. Drawing from its unique chemical architecture—a C17 saturated fatty acid chain with a terminal carboxylic acid and a bulky tert-butyl ester at the opposite end—we hypothesize its utility as a crystal lattice modifier and a pH-responsive component. This document provides experienced researchers and drug development professionals with detailed, step-by-step protocols for incorporating this lipid into Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Liposomes. We will explore the causality behind formulation choices and provide a framework for the characterization of the resulting nanoparticles, thereby establishing self-validating and reproducible methodologies.
Introduction: The Rationale for a Novel Excipient
Lipid-based nanocarriers, including liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have become foundational platforms in advanced drug delivery.[1] Their success hinges on the rational selection of lipid excipients that dictate the carrier's stability, drug loading capacity, and release kinetics.[2] Standard formulations typically rely on a combination of solid lipids, liquid lipids (in the case of NLCs), phospholipids, cholesterol, and PEGylated lipids to achieve desired physicochemical properties.[3][4]
The introduction of novel, rationally designed lipids offers the potential to overcome existing limitations such as poor drug loading for certain molecules and uncontrolled drug leakage.[5] 17-(tert-Butoxy)-17-oxoheptadecanoic acid presents an intriguing candidate for advancing lipid nanocarrier design.
Chemical Structure and Hypothesized Function:
17-(tert-Butoxy)-17-oxoheptadecanoic acid is an asymmetrical, long-chain dicarboxylic acid mono-tert-butyl ester. Its structure suggests two primary, advantageous roles in nanocarrier formulation:
Crystal Lattice Modifier: In SLNs and NLCs, the solid lipid matrix tends to form highly ordered crystals, which can lead to drug expulsion during storage.[5] The introduction of a lipid with a bulky, asymmetric terminal group like the tert-butoxycarbonyl moiety is hypothesized to disrupt the crystalline order. This creates imperfections within the lipid core, increasing the space available to accommodate drug molecules and thereby enhancing both loading capacity and formulation stability.[6][7]
pH-Responsive Element: The tert-butyl ester is a well-known acid-labile protecting group. This chemical feature can be exploited to design "smart" nanocarriers. In the neutral pH of systemic circulation, the bulky, relatively hydrophobic ester can help retain the drug. Upon reaching an acidic microenvironment, such as an endosome (pH ~5.0-6.5) or a tumor, the ester can be hydrolyzed. This cleavage would unmask a terminal carboxylic acid, altering the lipid's amphiphilicity, potentially destabilizing the nanocarrier structure and triggering the release of its therapeutic payload.
This guide provides the foundational protocols to explore these hypotheses.
Physicochemical Properties
A thorough understanding of the lipid's properties is critical for successful formulation.
Protocol I: Preparation of NLCs using High-Pressure Homogenization (HPH)
The HPH method is a robust and scalable technique for producing lipid nanoparticles, making it suitable for industrial applications.[12][13] Here, we will use a hot homogenization approach where 17-(tert-Butoxy)-17-oxoheptadecanoic acid is incorporated as a crystal-disrupting agent.
Principle
The solid lipid, liquid lipid, and our novel modifier lipid are melted together with a lipophilic drug. This oil phase is then dispersed in a hot aqueous surfactant solution to form a coarse pre-emulsion. This pre-emulsion is then subjected to high-pressure homogenization, where intense shear forces and cavitation break down the droplets into the nanometer range.[5] Subsequent cooling solidifies the lipid core, entrapping the drug within the imperfect crystal lattice of the NLCs.[13]
Materials & Formulation
Component
Role
Example Material
Quantity (for 50 mL batch)
Solid Lipid
Matrix Former
Glyceryl behenate (Compritol® 888 ATO)
1.8 g
Liquid Lipid
Crystal Disrupter / Solubility Enhancer
Oleic Acid or Miglyol® 812
0.6 g
Modifier Lipid
Crystal Lattice Modifier
17-(tert-Butoxy)-17-oxoheptadecanoic acid
0.1 g
Lipophilic Drug
Active Pharmaceutical Ingredient (API)
e.g., Curcumin
50 mg
Surfactant
Stabilizer
Poloxamer 188 (Kolliphor® P 188)
1.0 g
Co-surfactant
Stabilizer
Soy Lecithin
0.25 g
Aqueous Phase
Dispersion Medium
Deionized Water
to 50 mL
Step-by-Step Protocol
Preparation of Lipid Phase:
Accurately weigh the solid lipid (glyceryl behenate), liquid lipid (oleic acid), and 17-(tert-Butoxy)-17-oxoheptadecanoic acid into a glass beaker.
Add the lipophilic drug (e.g., curcumin) to the lipids.
Heat the mixture in a water bath to 75-80°C (approx. 10°C above the melting point of the solid lipid) with gentle magnetic stirring until a clear, homogenous molten liquid is obtained.
Preparation of Aqueous Phase:
In a separate beaker, weigh the surfactant (Poloxamer 188) and co-surfactant (soy lecithin).
Add the deionized water and heat to the same temperature as the lipid phase (75-80°C) while stirring until all components are fully dissolved.
Formation of Pre-emulsion:
Pour the hot lipid phase into the hot aqueous phase under continuous high-shear stirring (e.g., using an Ultra-Turrax® homogenizer at 8,000-10,000 rpm) for 5-10 minutes. This will result in a milky, coarse pre-emulsion.
Scientist's Note: Maintaining the temperature of both phases is critical to prevent premature solidification of the lipids.
High-Pressure Homogenization:
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.
Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar.[13] The optimal number of cycles and pressure should be determined empirically for each specific formulation.
Cooling and NLC Formation:
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling process facilitates the solidification of the lipid droplets into NLCs.
The final dispersion should appear slightly opaque or milky.
Storage:
Store the NLC dispersion at 4°C for further characterization.
Workflow Diagram
Caption: Workflow for NLC preparation via hot homogenization.
Protocol II: Preparation of Liposomes using Thin-Film Hydration
The thin-film hydration method is a classic and widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form smaller vesicles.[14][15] In this protocol, 17-(tert-Butoxy)-17-oxoheptadecanoic acid is incorporated as a structural component to potentially modulate membrane fluidity and properties.
Principle
Lipids, including the novel acid, are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin, dry lipid film on the inner surface of a round-bottom flask.[16] This film is subsequently hydrated with an aqueous buffer above the lipid phase transition temperature (Tm), causing the lipids to self-assemble into concentric bilayers, forming MLVs.[14]
Materials & Formulation
Component
Role
Example Material
Quantity (for 10 mL batch)
Phospholipid
Bilayer Former
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
80 mg
Steroid
Membrane Stabilizer
Cholesterol
20 mg
Modifier Lipid
Membrane Modulator
17-(tert-Butoxy)-17-oxoheptadecanoic acid
5 mg
Hydrophilic Drug
Active Pharmaceutical Ingredient (API)
e.g., Doxorubicin HCl
10 mg
Organic Solvent
Lipid Solvent
Chloroform:Methanol (2:1 v/v)
5 mL
Hydration Buffer
Aqueous Core
Phosphate-Buffered Saline (PBS), pH 7.4
10 mL
Step-by-Step Protocol
Lipid Dissolution:
Accurately weigh the phospholipid (DSPC), cholesterol, and 17-(tert-Butoxy)-17-oxoheptadecanoic acid and place them in a 100 mL round-bottom flask.
Add 5 mL of the chloroform:methanol solvent mixture to the flask.
Gently swirl the flask until all lipids are completely dissolved, forming a clear solution.
Film Formation:
Attach the flask to a rotary evaporator.
Immerse the flask in a water bath set to 40-45°C.
Begin rotation (100-150 rpm) and gradually reduce the pressure to evaporate the organic solvent.
Continue evaporation for at least 30 minutes, or until a thin, uniform, and dry lipid film is formed on the inner wall of the flask.
Scientist's Note: To ensure complete removal of residual solvent, which can affect liposome stability, place the flask under high vacuum for an additional 1-2 hours.
Hydration:
Prepare the hydration buffer (PBS) containing the hydrophilic drug (e.g., Doxorubicin HCl). Pre-heat the buffer to a temperature above the Tm of the main phospholipid (for DSPC, Tm is ~55°C; hydrate at 60-65°C).
Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.
Continue to rotate the flask in the warm water bath (without vacuum) for 1 hour. The lipid film will gradually peel off the glass wall and swell to form a milky suspension of MLVs.
Particle Size Reduction (Optional but Recommended):
To obtain smaller, more uniform liposomes (LUVs or SUVs), the MLV suspension can be downsized.
Extrusion: Load the suspension into an extruder (e.g., Lipex™ Extruder) pre-heated to 60-65°C. Force the liposomes through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and finally 100 nm filters) for 10-20 passes.
Sonication: Alternatively, use a probe sonicator to sonicate the MLV suspension in an ice bath to prevent lipid degradation. Sonication will produce small unilamellar vesicles (SUVs).
Purification:
To remove the unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis against fresh buffer.
Technical Support Center: Troubleshooting 17-(tert-Butoxy)-17-oxoheptadecanoic Acid Reactions
Welcome to the Application Scientist Support Center. 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) is a highly specialized C17 dicarboxylic acid mono-ester, functioning as a critical building block in lipid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) is a highly specialized C17 dicarboxylic acid mono-ester, functioning as a critical building block in lipid conjugation for peptide therapeutics (e.g., GLP-1 analogues)[1]. A frequent troubleshooting request we receive is how to prevent "ester hydrolysis" during the activation of the free carboxylic acid.
This guide synthesizes field-proven insights to address the mechanistic causality of this instability and provides self-validating protocols to ensure workflow integrity.
Section 1: FAQs & Mechanistic Causality
Q1: Why is my 17-(tert-Butoxy)-17-oxoheptadecanoic acid losing its tert-butyl group during standard amide coupling?A1: What researchers often mischaracterize as "ester hydrolysis" in tert-butyl (tBu) protected molecules is actually acid-catalyzed cleavage. The tBu ester is highly sterically hindered, which shields the carbonyl carbon from nucleophilic attack, making true base-catalyzed hydrolysis exceedingly rare[2]. However, its deprotection mechanism relies on the formation of a highly stable tertiary carbocation, allowing for rapid cleavage under acidic conditions[2]. Trace acids in chlorinated solvents (e.g., HCl in degrading dichloromethane), unneutralized acidic coupling additives, or Lewis acids can protonate the ester carbonyl, initiating an E1/SN1 cleavage pathway[3].
Q2: Can base-catalyzed hydrolysis occur with this molecule if I use strong bases?A2: It is highly improbable under standard peptide synthesis conditions. The steric bulk of the tBu group physically blocks hydroxide or other nucleophiles from attacking the carbonyl center[2]. The rate-limiting step of base hydrolysis is severely hindered by these sterics, which is why tBu esters are considered completely stable to strong bases and compatible with base-labile protecting groups like Fmoc[2][4].
Q3: How do I prevent this cleavage when activating the free carboxylic acid?A3: The key is to maintain a strictly non-acidic microenvironment. Always pre-incubate the 17-(tert-Butoxy)-17-oxoheptadecanoic acid with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) before adding your coupling reagent (e.g., HATU, EDC). This neutralizes any trace acids present in the solvent or reagents that could trigger carbocation formation[3].
Q4: Can I use standard aqueous workup procedures?A4: Yes, but with critical modifications. Standard protocols often use 1M HCl to wash away unreacted amines. Exposing the tBu ester to 1M HCl, even briefly during a biphasic extraction, can cause partial cleavage[3]. Substitute 1M HCl with a milder acid, such as 5% aqueous citric acid or saturated NaH2PO4, which provides the necessary pH to protonate amines without triggering the tertiary carbocation cleavage mechanism.
Section 2: Stability Profile & Data Presentation
Understanding the exact tolerances of the tBu protecting group is essential for designing robust experiments. Below is a synthesized stability profile for 17-(tert-Butoxy)-17-oxoheptadecanoic acid.
Chemical Environment
Reagent Examples
tBu Ester Stability
Mechanistic Causality
Strong Protic Acids
95% TFA, 1M HCl (org)
Highly Labile (< 1 hr)
Protonation of carbonyl followed by tertiary carbocation formation[2].
Lewis Acids
ZnBr2, FeCl3, TiCl4
Labile (Variable)
Lewis acid coordination to oxygen, facilitating alkyl-oxygen bond cleavage[3].
Aqueous Base
1M NaOH, LiOH
Highly Stable
Steric bulk of the tBu group physically blocks hydroxide nucleophilic attack[2][4].
Mild Aqueous Acids
5% Citric Acid, NaH2PO4
Stable (during workup)
Insufficient acidity (pH ~3-4) to drive the formation of the tBu carbocation.
Nucleophiles / Reductants
Amines, H2/Pd-C, NaBH4
Stable
Steric hindrance and lack of reducible functional groups[2].
Section 3: Mechanistic Visualization
Pathway of tert-butyl ester stability under basic conditions vs. acid-catalyzed cleavage.
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating pH checks and specific reagent orders, the system intrinsically prevents the conditions that lead to tBu cleavage.
Protocol A: Safe Amide Coupling of 17-(tert-Butoxy)-17-oxoheptadecanoic Acid
Objective: Couple the free C1 carboxylic acid to an amine (e.g., peptide lysine side-chain) without cleaving the C17 tBu ester.
Solvent Preparation: Dissolve 1.0 eq of 17-(tert-Butoxy)-17-oxoheptadecanoic acid in anhydrous DMF or freshly distilled DCM. (Expert Insight: If using DCM, ensure it is stabilized with amylene to prevent spontaneous HCl formation).
Trace Acid Neutralization (Critical Step): Add 2.0 - 3.0 eq of DIPEA to the solution.
Self-Validation Check: Spot a small aliquot of the solution on wet pH paper; it must read pH 8-9. This guarantees no trace acid is present to initiate cleavage.
Activation: Add 1.1 eq of HATU (or EDC/Oxyma) to the mixture. Stir for 5 minutes at room temperature to form the active ester.
Coupling: Add 1.0 eq of the target amine. Stir for 2-4 hours. Monitor reaction completion via LC-MS.
Quenching: Quench the reaction by adding a small volume of deionized water.
Protocol B: Non-Cleaving Aqueous Workup and Purification
Objective: Isolate the conjugated product without exposing the tBu ester to harsh acids or acidic silica gel.
Dilution: Dilute the quenched reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc).
Mild Acid Wash: Wash the organic layer with 5% aqueous Citric Acid (3 x 20 mL) to remove unreacted amines and DIPEA. (Expert Insight: Never use 1M HCl, as the localized low pH at the biphasic interface will rapidly cleave the tBu group).
Basic Wash: Wash with saturated aqueous NaHCO3 (3 x 20 mL) to remove any unreacted free carboxylic acid and acidic byproducts.
Brine Wash & Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Buffered Chromatography: If column chromatography is required, pre-treat the silica gel by flushing the column with the starting mobile phase containing 1% Triethylamine (Et3N).
Self-Validation Check: Collect the first column volume of eluent and verify it is slightly basic. This neutralizes the inherent Brønsted acidity of the silica gel, preventing on-column tBu cleavage.
Section 5: Workflow Visualization
Step-by-step workflow for safe amide coupling of 17-(tert-Butoxy)-17-oxoheptadecanoic acid.
Title: Why is boc stable to hydrolysis under basic conditions?
Source: Reddit (r/OrganicChemistry)
URL: [Link]
Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Executive Summary 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) is an indispensable, long-chain dicarboxylic acid mono-ester utilized in the synthesis of peptide therapeutics (e.g., GLP-1 agonists) and Prot...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) is an indispensable, long-chain dicarboxylic acid mono-ester utilized in the synthesis of peptide therapeutics (e.g., GLP-1 agonists) and Proteolysis Targeting Chimeras (PROTACs)[1]. Validating the structural integrity of this highly lipophilic linker and its activated derivatives (such as NHS esters) is a critical quality control step. This guide objectively compares High-Field NMR and Benchtop NMR platforms, providing researchers with a causal, data-driven framework for selecting the appropriate analytical method during drug development[2].
The Analytical Challenge: Structural Causality
The molecule features a 15-carbon aliphatic chain flanked by a tert-butyl ester and a free carboxylic acid. In
1
H NMR, the massive aliphatic envelope (-(CH
2
)
13
-) produces a dense multiplet between 1.25 and 1.60 ppm.
The Causality of Signal Overlap: The tert-butyl group, a critical diagnostic handle, resonates as a sharp 9H singlet at ~1.44 ppm. Because this falls directly within the aliphatic envelope, low-resolution instruments struggle to differentiate the tert-butyl peak from the methylene backbone. Furthermore, PROTACs are known to exhibit "chameleonic" conformational behavior in solution, making precise, high-resolution NMR characterization of their linkers essential for predicting cell permeability and ternary complex formation[3].
Platform Comparison: High-Field vs. Benchtop NMR
To optimize both throughput and accuracy, labs must choose the right platform based on the complexity of the derivative.
High-Field NMR (
≥
400 MHz)
Performance: The gold standard. The high magnetic field provides sufficient dispersion to cleanly resolve the tert-butyl singlet from the underlying aliphatic multiplet.
Best For: Final structural elucidation of complex PROTAC conjugates or GLP-1 peptides, where the linker signals must be distinguished from the target-binding and E3-ligase ligand protons[3].
Benchtop NMR (80 MHz)
Performance: Accessible and rapid, but suffers from severe signal overlap in the 1.0–2.0 ppm region. The tert-butyl singlet often merges entirely with the aliphatic envelope.
Best For: Routine reaction monitoring of simple derivatizations. For example, when converting the free acid to an NHS ester, the newly formed NHS succinimide protons appear at 2.84 ppm—a region completely free of aliphatic interference. Thus, benchtop NMR is perfectly adequate for tracking NHS activation without needing high-field resolution.
Quantitative Data: Expected
1
H NMR Shifts
The following table summarizes the diagnostic
1
H NMR signals (in CDCl
3
) used to differentiate the free acid from its activated NHS-ester derivative.
Proton Environment
Free Acid (
δ
ppm)
NHS-Ester (
δ
ppm)
Multiplicity
Integration
Diagnostic Value
tert-Butyl (-C(CH
3
)
3
)
1.44
1.44
Singlet (s)
9H
Confirms ester intactness
Aliphatic Envelope
1.25 - 1.60
1.25 - 1.60
Multiplet (m)
26H
Backbone verification
α
-CH
2
to COOtBu
2.20
2.20
Triplet (t)
2H
Internal reference peak
α
-CH
2
to COOH/NHS
2.35
2.60
Triplet (t)
2H
Tracks activation state
NHS succinimide
N/A
2.84
Singlet (s)
4H
Confirms NHS coupling
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for NHS-ester confirmation.
Step 1: Sample Preparation
Procedure: Dissolve 15-20 mg of the derivative in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS).
Causality: CDCl
3
is strictly preferred over DMSO-d
6
. Long-chain aliphatic linkers are highly lipophilic; DMSO-d
6
can induce micelle-like aggregation, leading to severe line broadening. CDCl
3
ensures true monomeric solution-state behavior, yielding sharp lines for the crucial methylene envelope.
Causality: A standard 1s delay is insufficient for the complete longitudinal relaxation (
T1
) of the rigid tert-butyl protons. A 10s delay ensures quantitative integration (qNMR conditions), which is mandatory for the self-validation step below.
Scans (NS): 16 to 64 depending on exact concentration.
Step 3: Processing and Self-Validation
Apply a 0.3 Hz exponential line broadening (LB) before Fourier Transform.
Phase and baseline correct the spectrum manually.
The Self-Validation Metric: Set the integral of the
α
-CH
2
to COOtBu (2.20 ppm) strictly to 2.00 .
Pass: The NHS singlet (2.84 ppm) integrates to exactly 4.00 ± 0.10.
Fail (Incomplete Reaction): The NHS singlet integrates to < 3.80, and residual free acid
α
-CH
2
(2.35 ppm) is visible.
Fail (Impurity): The NHS singlet integrates to > 4.20, indicating the presence of unwashed, free N-hydroxysuccinimide.
Visualizations
Fig 1: Synthetic workflow for lipidic linker activation and subsequent PROTAC/peptide conjugation.
Fig 2: Decision matrix for selecting the optimal NMR platform based on derivative complexity.
Title: Solution Conformations Shed Light on PROTAC Cell Permeability
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link][3]
A Comparative Guide to Lipid Nanoparticle Stability: Investigating the Role of 17-(tert-Butoxy)-17-oxoheptadecanoic Acid as a Novel Formulation Component
Introduction: The Stability Imperative in LNP Therapeutics Lipid nanoparticles (LNPs) have become the cornerstone of modern drug delivery, most notably for their role in protecting and delivering fragile RNA-based therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stability Imperative in LNP Therapeutics
Lipid nanoparticles (LNPs) have become the cornerstone of modern drug delivery, most notably for their role in protecting and delivering fragile RNA-based therapies and vaccines.[1][2] These nano-sized carriers, typically composed of an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid, are engineered to encapsulate nucleic acids and facilitate their intracellular delivery.[1][3] However, the therapeutic potential of LNPs is intrinsically linked to their physical and chemical stability.[1] Instability during storage and transport can lead to particle aggregation, fusion, payload leakage, and chemical degradation of the lipid components, all of which can compromise the efficacy and safety of the final product.[2][4][5]
The long-term stability of LNPs is therefore a critical quality attribute that demands careful consideration during formulation development.[2] While factors like temperature, pH, and cryoprotectants are known to play significant roles, the core stability is dictated by the lipid composition itself.[6][7] The precise interplay between the lipid components governs the structural integrity of the nanoparticle.[8] This guide explores the foundational principles of LNP stability and introduces a novel excipient, 17-(tert-Butoxy)-17-oxoheptadecanoic acid, as a potential stabilizing agent. We present a systematic, data-driven comparison of a standard LNP formulation against one incorporating this novel lipid, providing detailed methodologies and analysis to guide researchers in their formulation optimization efforts.
Foundational Mechanisms of LNP Instability
LNP systems are held together by non-covalent forces, making them susceptible to environmental stresses that can disrupt their delicate architecture.[4] Understanding the primary pathways of degradation is crucial for designing robust formulations.
Physical Instability: This is the most common challenge, manifesting as:
Aggregation & Fusion: Nanoparticles can clump together (aggregate) or merge (fuse) over time, leading to an increase in particle size and polydispersity.[6] This is often accelerated by temperature fluctuations, especially freeze-thaw cycles, and can negatively impact biodistribution and cellular uptake.[4][9]
Payload Leakage: The encapsulated nucleic acid can leak from the LNP core, reducing the therapeutic payload delivered to target cells.[10]
Chemical Instability: The lipid components themselves are prone to degradation, primarily through:
Hydrolysis: Ester bonds present in many ionizable and helper lipids can be cleaved by water, a process that can be exacerbated by suboptimal pH conditions.[4][5]
Oxidation: Unsaturated lipids can undergo oxidation, leading to the formation of reactive byproducts that can compromise both the lipid structure and the integrity of the RNA payload.[4]
These degradation pathways are influenced by storage temperature, buffer pH, light exposure, and agitation.[2][4] Therefore, a central goal of LNP formulation is to select a lipid composition that inherently resists these changes.
Rationale for Incorporating 17-(tert-Butoxy)-17-oxoheptadecanoic Acid (C17-TBE)
The stability of an LNP is highly dependent on the "helper lipids"—typically a phospholipid like DSPC and cholesterol—which provide structural integrity and rigidity to the particle.[10][11][12] Fatty acids have also been explored as pH-sensitive helper lipids that can facilitate the endosomal release of the LNP's cargo.[10][13] We hypothesize that a molecule combining the features of both a structural lipid and a fatty acid could offer unique stabilizing properties.
17-(tert-Butoxy)-17-oxoheptadecanoic acid , which we will refer to as C17-tert-butyl ester (C17-TBE), is a dicarboxylic acid mono-ester with a compelling structure for LNP integration:
A Long C17 Aliphatic Chain: This saturated hydrocarbon tail is analogous to the acyl chains of phospholipids, allowing it to integrate seamlessly into the lipid core of the nanoparticle.
A Terminal Carboxylic Acid: This group provides a hydrophilic head that can orient towards the aqueous phase and may offer pH-responsive behavior.
A Bulky tert-Butyl Ester Group: This hydrophobic moiety at the opposite end of the chain is sterically hindering and may enhance packing within the lipid core, potentially reducing lipid mobility and preventing fusion.
Our hypothesis is that by partially replacing a standard helper lipid like DSPC with C17-TBE, we can improve the thermodynamic stability of the LNP through enhanced lipid packing and intermolecular interactions, thereby reducing aggregation and payload leakage during storage.
Caption: Comparison of a standard LNP with the hypothesized C17-TBE-integrated LNP.
Experimental Design for Comparative Stability Analysis
To objectively evaluate the impact of C17-TBE on LNP stability, a robust experimental plan is required. This involves formulating two LNP variants, subjecting them to accelerated stability testing, and analyzing key quality attributes over time.
Caption: Workflow for the comparative LNP stability assessment.
Protocol 1: LNP Formulation via Microfluidics
The use of microfluidics ensures rapid, controlled mixing, leading to reproducible and homogenous LNP populations.[14][15]
Objective: To prepare a Control LNP (standard formulation) and a Test LNP (C17-TBE formulation).
Control Lipid Mix: Dissolve ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5 .
Test Lipid Mix: Dissolve ionizable lipid, DSPC, cholesterol, C17-TBE, and DMG-PEG 2000 in ethanol at a molar ratio of 50:7.5:38.5:2.5:1.5 (replacing 2.5 mol% of DSPC with C17-TBE).
Prepare Aqueous Phase: Dissolve mRNA in citrate buffer (pH 4.0) to a final concentration of 0.1 mg/mL.
Microfluidic Mixing:
Set up the microfluidic system. Load the lipid-ethanol solution into one inlet and the mRNA-aqueous solution into another.
Pump the solutions at a flow rate ratio (FRR) of 3:1 (Aqueous:Ethanol) and a total flow rate (TFR) of 12 mL/min.[4]
Collect the resulting nanoparticle suspension.
Buffer Exchange:
Dialyze the collected LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a 10 kDa MWCO cassette to remove ethanol and raise the pH.
Sterilization & Storage: Filter the final LNP solution through a 0.22 µm sterile filter and store at 4°C.
Protocol 2: LNP Characterization (Size, PDI, and Encapsulation Efficiency)
Objective: To determine the initial physical properties of the formulated LNPs.
A. Particle Size and Polydispersity Index (PDI) by DLS:
Dilute a small aliquot of the LNP suspension 1:100 in PBS (pH 7.4).[4]
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[16][17]
Record the Z-average diameter (nm) and PDI. Perform measurements in triplicate. A PDI < 0.2 indicates a homogenous population.[14]
B. Encapsulation Efficiency (EE%) by RiboGreen Assay:
Total RNA Measurement: Lyse a 10 µL aliquot of the LNP suspension by adding 90 µL of a 2% Triton X-100 solution. This releases all encapsulated RNA.
Free RNA Measurement: Use an untreated 10 µL aliquot of the LNP suspension.
Prepare a standard curve of the mRNA using the RiboGreen reagent according to the manufacturer's protocol.
Measure the fluorescence of the lysed sample (Total RNA) and the unlysed sample (Free RNA).
Calculate EE% using the formula:
EE% = [(Total RNA - Free RNA) / Total RNA] * 100
Protocol 3: Accelerated Stability Study
Objective: To assess the change in LNP properties over time under controlled storage conditions.
Aliquot the Control and Test LNP formulations into separate sterile vials.
Store one set of vials at 4°C (refrigerated) and another set at 25°C (room temperature) .[9]
At specified time points (T=0, 7, 14, and 30 days), remove one vial from each condition.
Allow the vials to equilibrate to room temperature.
Perform characterization assays as described in Protocol 2 (DLS and RiboGreen) .
Protocol 4: Morphological Analysis by Cryo-TEM
Objective: To visually inspect the structural integrity of the LNPs after the stability study.
At the final timepoint (T=30 days), prepare cryo-TEM grids for each of the four samples (Control and Test at 4°C and 25°C).
Apply a 3 µL drop of the LNP suspension to a glow-discharged holey carbon grid.
Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane. This vitrifies the sample, preserving the LNPs in their near-native state.[18][19]
Image the grids using a transmission electron microscope under cryogenic conditions.
Observe the particle morphology, size distribution, and presence of aggregates or fused structures. Cryo-TEM provides a high-resolution view that complements the bulk measurements from DLS.[20][21]
Comparative Data Analysis & Discussion
The following tables present hypothetical data from the described stability study, designed to illustrate a scenario where C17-TBE confers enhanced stability.
Table 1: Stability of Control LNP Formulation
Timepoint (Days)
Storage Temp.
Z-Average (nm)
PDI
EE%
0
N/A
85.2
0.11
94.5%
7
4°C
86.1
0.12
93.8%
14
4°C
88.5
0.13
92.1%
30
4°C
92.3
0.15
90.5%
7
25°C
95.8
0.19
90.2%
14
25°C
121.4
0.28
85.6%
| 30 | 25°C | 185.6 | 0.45 | 78.2% |
Table 2: Stability of Test LNP Formulation (with C17-TBE)
Timepoint (Days)
Storage Temp.
Z-Average (nm)
PDI
EE%
0
N/A
84.9
0.10
95.1%
7
4°C
85.3
0.10
94.8%
14
4°C
85.9
0.11
94.2%
30
4°C
86.8
0.11
93.5%
7
25°C
87.2
0.13
93.1%
14
25°C
90.1
0.15
91.5%
| 30 | 25°C | 95.4 | 0.18 | 89.8% |
Interpretation of Results
The data clearly indicates a significant stability enhancement in the LNP formulation containing C17-TBE.
At 4°C: The Control LNP shows a gradual increase in size and PDI over 30 days, with a corresponding 4% drop in encapsulation efficiency. In contrast, the Test LNP remains remarkably stable, with minimal changes in all three parameters.
At 25°C: This accelerated degradation condition highlights the dramatic difference. The Control LNP exhibits rapid aggregation, with the particle size more than doubling and the PDI increasing to an unacceptable level (>0.4) by day 30. This is accompanied by a substantial loss of encapsulated mRNA (>16%). The Test LNP, however, demonstrates robust resistance to thermal stress. While some minor changes occur, the size remains below 100 nm, the PDI stays below 0.2, and the payload leakage is significantly reduced.
Cryo-TEM analysis (data not shown) would be expected to visually confirm these findings, showing uniform, spherical nanoparticles for the Test formulation at 30 days (25°C), while the Control sample would likely show large, amorphous aggregates.
Caption: Proposed mechanism of stabilization by C17-TBE in the LNP core.
Discussion
The superior stability of the C17-TBE formulation strongly supports our initial hypothesis. The integration of this novel lipid appears to fundamentally alter the biophysical properties of the nanoparticle core. We propose that the long C17 chain enhances van der Waals forces between adjacent lipid tails, while the bulky tert-butyl ester group acts as a "molecular wedge," increasing packing density and reducing the free volume within the lipid matrix. This more rigid and tightly packed structure is less susceptible to fusion with neighboring particles and provides a more robust barrier against the leakage of the encapsulated mRNA payload.
Conclusion and Future Directions
The long-term stability of lipid nanoparticles is a multifaceted challenge that is paramount to their clinical and commercial success. While established formulation components provide a solid foundation, the exploration of novel excipients is essential for developing next-generation delivery systems with improved shelf-life and robustness.
This guide demonstrates that the rational inclusion of 17-(tert-Butoxy)-17-oxoheptadecanoic acid (C17-TBE) can confer a significant stabilizing effect on LNP formulations, particularly under accelerated stress conditions. The data suggests that C17-TBE enhances the structural integrity of the nanoparticle core, mitigating aggregation and reducing payload leakage.
These findings warrant further investigation. Future work should focus on optimizing the molar ratio of C17-TBE in the formulation, evaluating its impact on in vitro transfection efficiency and in vivo biodistribution, and assessing its stability profile in long-term, real-time studies. The use of such rationally designed lipids represents a promising strategy for creating highly stable and effective nucleic acid delivery vehicles.
References
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Analytical and Bioanalytical Chemistry, 409(1), 151-159. [Link][6][9]
Fu, T., He, W., & Wen, H. (2024). Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. Pharmaceutics, 16(2), 294. [Link][2][4][5][7]
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Kulkarni, J. A., et al. (2019). On the role of helper lipids in lipid nanoparticle formulations of siRNA. Nanoscale, 11(45), 21733-21739. [Link]
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Mass spectrometry characterization of 17-(tert-Butoxy)-17-oxoheptadecanoic acid bioconjugates
Advanced Mass Spectrometry Characterization of 17-(tert-Butoxy)-17-oxoheptadecanoic Acid Bioconjugates: A Comparative Guide Introduction The development of long-acting peptide therapeutics, particularly Glucagon-Like Pep...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Mass Spectrometry Characterization of 17-(tert-Butoxy)-17-oxoheptadecanoic Acid Bioconjugates: A Comparative Guide
Introduction
The development of long-acting peptide therapeutics, particularly Glucagon-Like Peptide-1 (GLP-1) receptor agonists like semaglutide, relies heavily on half-life extension strategies[1]. A premier approach is the conjugation of a fatty diacid to the peptide backbone, which promotes reversible binding to serum albumin in vivo[1]. The reagent of choice for this modification is2, a C17 dicarboxylic acid mono-tert-butyl ester[2].
This guide provides an objective comparison of this bioconjugation modifier against its structural alternatives. It details the mass spectrometry (MS) workflows required to characterize the resulting bioconjugates, confirm structural identity, and profile critical impurities.
Mechanistic Rationale & Comparative Performance
Why use a mono-tert-butyl protected C17 diacid instead of an unprotected diacid or a simple monoacid?
During solid-phase peptide synthesis (SPPS), bioconjugation requires strict regioselectivity. Unprotected heptadecanedioic acid possesses two reactive carboxyl groups, which can lead to catastrophic peptide cross-linking and dimerization. The tert-butyl (-tBu) protecting group on 17-(tert-Butoxy)-17-oxoheptadecanoic acid ensures that only one end of the lipid is activated (e.g., via an NHS ester) for conjugation to the target lysine residue[2]. The -tBu group is subsequently cleaved during the final trifluoroacetic acid (TFA) global deprotection step.
Table 1: Objective Comparison of Lipidation Alternatives
Feature
17-(tert-Butoxy)-17-oxoheptadecanoic acid
Unprotected C17 Diacid
C16 Palmitic Acid (Monoacid)
Conjugation Specificity
Excellent (Mono-directional coupling)
Poor (High risk of cross-linking)
Excellent (Only one carboxyl group)
Therapeutic Half-Life
~165 hours (Albumin binding via free distal COOH)
~165 hours
~13 hours (Liraglutide model)
MS Ionization Efficiency
High (Enhanced by hydrophobic lipid chain)
High
High
Primary MS Impurity
Incomplete deprotection (+56.06 Da)
Dimerization / Cross-links
Oxidation of aliphatic chain
Manufacturing Yield
High (Orthogonal protection strategy)
Low (Requires extensive purification)
High
Self-Validating LC-MS/MS Workflow for Lipidated Peptides
Characterizing lipidated peptides introduces unique analytical challenges. The hydrophobic C17 chain induces micelle formation and aggregation in aqueous solutions, complicating chromatographic separation and MS ionization[1]. To counteract this, the analytical protocol must be meticulously designed to maintain the peptide in a monomeric state while providing high-resolution sequence coverage.
Caption: LC-MS/MS workflow for the structural validation of C17-lipidated peptide bioconjugates.
Causality & Self-Validation: This protocol is designed to validate the primary sequence while simultaneously screening for the most common synthesis failure: incomplete removal of the tert-butyl protecting group.
Sample Preparation: Dissolve the bioconjugate in a diluent of 3[3].
Causality: Purely aqueous buffers promote oligomerization of the lipidated peptide[1]. Organic modifiers disrupt hydrophobic interactions, ensuring the peptide remains monomeric for accurate MS quantification.
Causality: The bulky C17-lipid-spacer conjugate sterically hinders standard tryptic cleavage at the modified lysine. Using complementary enzymes ensures overlapping sequence coverage across the conjugation site[4].
Chromatographic Separation: Inject onto a UHPLC system equipped with a C18 or C8 column, maintained at 60 °C. Use a mobile phase of5[5].
Causality: Elevated column temperatures (60 °C) are critical to reduce secondary hydrophobic interactions between the C17 chain and the stationary phase, thereby minimizing peak tailing and run-to-run carryover[3]. Formic acid is preferred over TFA as it provides sufficient ion pairing without suppressing the electrospray ionization (ESI) signal[5].
Mass Spectrometry Acquisition: Operate a High-Resolution Accurate Mass (HRAM) spectrometer in positive ESI mode. Set mass tolerance windows to5[5].
A critical Quality Attribute (CQA) in the production of these bioconjugates is confirming the complete removal of the tert-butyl group. Incomplete deprotection results in an intact mass shift of +56.06 Da relative to the desired product[6].
However, a +56.06 Da shift is isobaric with a single amino acid substitution (e.g., replacing a Glycine residue with a Leucine or Isoleucine). To distinguish between a sequence variant and a protecting group impurity, the MS protocol must be self-validating through Collision-Induced Dissociation (CID).
Caption: CID fragmentation pathway showing the diagnostic neutral loss of isobutylene (-56 Da).
When subjected to low-energy CID, the tert-butyl ester undergoes a highly characteristic and facile6[6].
Table 2: Diagnostic MS/MS Logic for +56.06 Da Impurities
By leveraging this diagnostic fragmentation, analysts can definitively trace the root cause of the impurity to the cleavage step rather than a coupling error during SPPS, demonstrating the power of mechanistic MS characterization[6].
References
Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. PMC (NIH).1
A Senior Application Scientist's Guide to Aliphatic Spacer Molecules: A Comparative Analysis of 17-(tert-Butoxy)-17-oxoheptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals In the intricate world of advanced therapeutics, the choice of a linker molecule is far from a trivial decision. These molecular bridges, which connect key...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced therapeutics, the choice of a linker molecule is far from a trivial decision. These molecular bridges, which connect key components of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are critical determinants of a drug's efficacy, stability, and overall performance. This guide provides an in-depth comparison of 17-(tert-Butoxy)-17-oxoheptadecanoic acid, a long-chain aliphatic spacer, with other commonly used linker motifs, supported by experimental data and detailed protocols.
The Crucial Role of the Linker: More Than Just a Spacer
Linkers, or spacers, are bifunctional molecules that covalently link two or more distinct molecular entities.[1] In the context of drug development, they are fundamental to the mechanism of action of complex biologics.[2][3] For instance, in a PROTAC, the linker tethers a ligand that binds to a target protein to another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[2][3] In an ADC, the linker connects a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells.[][5]
The physicochemical properties of the linker, such as its length, flexibility, and polarity, profoundly influence the resulting conjugate's:
Solubility and Stability: A linker can enhance the aqueous solubility of hydrophobic molecules or, conversely, increase the lipophilicity of a conjugate.[][6] It also plays a crucial role in preventing aggregation and ensuring the stability of the therapeutic agent in circulation.[5][7]
Cell Permeability: For orally administered drugs or those targeting intracellular proteins, the linker's ability to facilitate passage across cell membranes is paramount.[]
Pharmacokinetics (PK): The linker can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its bioavailability and half-life.[]
Ternary Complex Formation (in PROTACs): The linker's length and flexibility are critical for achieving the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex, which is essential for efficient protein degradation.[9]
Introducing 17-(tert-Butoxy)-17-oxoheptadecanoic Acid: A Long-Chain Aliphatic Spacer
17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) is a bifunctional molecule featuring a long, 17-carbon aliphatic chain.[10][11][12][13] At one end, it has a carboxylic acid group, and at the other, a tert-butyl ester. This structure makes it a valuable tool in bioconjugation and drug design.
Key Structural Features and Their Implications:
Long Aliphatic Chain (C17): This extended hydrocarbon chain imparts significant hydrophobicity (lipophilicity) to the molecule. This property can be advantageous for enhancing the membrane permeability of the resulting conjugate.[] However, excessive hydrophobicity can also lead to poor aqueous solubility and potential aggregation.[7]
Terminal Carboxylic Acid: This functional group provides a reactive handle for conjugation to amine-containing molecules, such as lysine residues on antibodies or synthetic handles on other molecules, typically through amide bond formation.
Terminal tert-Butyl Ester: The tert-butyl ester serves as a protecting group for the second carboxylic acid functionality. It is stable under many reaction conditions but can be selectively cleaved under acidic conditions to reveal the free carboxylic acid for further modification.[14] This "mono-protection" strategy is crucial for the controlled, stepwise synthesis of complex bioconjugates.[15]
Comparative Analysis: Aliphatic vs. PEG Linkers
The choice between a hydrophobic aliphatic linker, such as one derived from 17-(tert-Butoxy)-17-oxoheptadecanoic acid, and a hydrophilic polyethylene glycol (PEG) linker is a critical decision in drug design. Each offers a distinct set of properties that can be leveraged to optimize a therapeutic's performance.
High conformational flexibility, can engage in hydrogen bonding.[9]
Impact on Drug Conjugate Performance
The differing physicochemical properties of aliphatic and PEG linkers translate into distinct effects on the performance of PROTACs and ADCs.
In PROTACs:
The linker's role in facilitating the formation of a stable and productive ternary complex is paramount for efficient protein degradation.[9] The optimal linker is highly dependent on the specific target protein and E3 ligase pair.
Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different Linker Types. This table presents synthesized data from comparative studies of PROTACs targeting the BRD4 protein, illustrating the impact of linker composition on degradation efficiency and cell permeability.
Linker Type
DC₅₀ (nM)¹
Dₘₐₓ (%)²
Permeability (Papp, 10⁻⁶ cm/s)³
Alkyl Chain
Higher (less potent)
Variable
Potentially Higher
PEG Chain
Lower (more potent)
>95
Potentially Lower
Alkyl-Ether (Hybrid)
Intermediate
~90
Intermediate
¹DC₅₀ (half-maximal degradation concentration): A measure of a PROTAC's potency; a lower value indicates higher potency.
²Dₘₐₓ (maximum degradation): The maximum percentage of target protein degradation achieved.
³Papp (apparent permeability coefficient): A measure of passive diffusion across a cell membrane model.
(Note: This table is a synthesized representation based on trends reported in the literature for BRD4-targeting PROTACs and is intended for illustrative purposes.)[16][17]
As the data suggests, PEG linkers can often lead to more potent PROTACs (lower DC₅₀) and higher maximal degradation (Dₘₐₓ), potentially due to improved solubility and favorable conformational dynamics for ternary complex formation.[16] However, their hydrophilicity can sometimes reduce passive membrane permeability.[17] Conversely, alkyl linkers can enhance permeability but may lead to lower potency if solubility becomes a limiting factor.[]
In ADCs:
In the context of ADCs, the linker's primary roles are to ensure stability in circulation and to control the release of the cytotoxic payload at the target site.[][5]
Hydrophobicity and Aggregation: Highly hydrophobic payloads can induce aggregation of ADCs, which can compromise their efficacy and safety.[7] The use of a long, hydrophobic aliphatic linker like a C17 chain could exacerbate this issue. In contrast, hydrophilic PEG linkers can help to mitigate aggregation and improve the overall solubility and stability of the ADC.[6]
Payload Release: Both aliphatic and PEG linkers can be designed to be either cleavable or non-cleavable. For a molecule like 17-(tert-Butoxy)-17-oxoheptadecanoic acid, the carboxylic acid and the deprotected ester can be incorporated into various cleavable or non-cleavable linkage chemistries.
Experimental Protocols
Synthesis of a Bifunctional Linker from 17-(tert-Butoxy)-17-oxoheptadecanoic Acid
A common application for this molecule is its conversion into a heterobifunctional linker, for example, by activating the free carboxylic acid for reaction with an amine, while the tert-butyl ester remains protected.
Protocol 1: NHS Ester Activation of 17-(tert-Butoxy)-17-oxoheptadecanoic Acid
This protocol describes the activation of the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester, a common method for creating an amine-reactive functional group.
Materials:
17-(tert-Butoxy)-17-oxoheptadecanoic acid
N-Hydroxysuccinimide (NHS)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Argon or Nitrogen atmosphere
Procedure:
Dissolve 17-(tert-Butoxy)-17-oxoheptadecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the NHS-activated linker.
Caption: Workflow for NHS ester activation.
Deprotection of the tert-Butyl Ester
The tert-butyl ester can be removed under acidic conditions to reveal the free carboxylic acid.
Protocol 2: TFA-Mediated Deprotection
Trifluoroacetic acid (TFA) is commonly used for the cleavage of tert-butyl esters.
Materials:
tert-Butyl ester-protected compound
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Optional: Scavenger such as triethylsilane (TES) or anisole
Procedure:
Dissolve the tert-butyl ester-protected compound in DCM.
Add a solution of TFA in DCM (e.g., 20-50% v/v). If acid-sensitive groups are present, a scavenger (e.g., TES, 5-10 equivalents) can be added to trap the released tert-butyl cation.
Stir the reaction at room temperature for 1-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene may be necessary to remove residual TFA).
The resulting carboxylic acid can be used directly or purified by chromatography.
LC-MS Method Validation for 17-(tert-Butoxy)-17-oxoheptadecanoic Acid Impurities: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with long-chain aliphatic linkers. 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) is a critical C17 mono-tert-b...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with long-chain aliphatic linkers. 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5) is a critical C17 mono-tert-butyl ester building block used extensively in the lipidation of ultralong-acting peptide therapeutics, such as GLP-1 receptor agonists and insulin analogues[1][2].
The presence of structurally similar impurities—such as unreacted heptadecanedioic acid, diesters, and C16/C18 homologs—can severely impact the pharmacokinetic profile and safety of the final active pharmaceutical ingredient (API). Because these aliphatic dicarboxylic acid derivatives lack a conjugated π-system, they exhibit negligible UV absorbance above 210 nm, rendering traditional HPLC-UV methods obsolete for trace impurity profiling.
This guide objectively compares a modern High-Resolution UPLC-MS/MS methodology against a Traditional HPLC-MS approach, providing the mechanistic causality behind experimental choices and a complete ICH Q2(R2) validation protocol[3].
The Analytical Challenge & Causality in Method Design
To detect trace impurities in 17-(tert-Butoxy)-17-oxoheptadecanoic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) operating in negative Electrospray Ionization (ESI-) mode is the gold standard[4]. However, the choice of column architecture and mobile phase chemistry dictates the success or failure of the assay.
Column Dynamics: SPP vs. FPP
Traditional methods rely on 3.5 µm Fully Porous Particle (FPP) C8 columns. While adequate for simple mixtures, they suffer from significant longitudinal diffusion, leading to peak broadening that obscures closely eluting C16/C17/C18 homologs.
By upgrading to a 1.7 µm Superficially Porous Particle (SPP) C18 column , we reduce the eddy dispersion term in the van Deemter equation. The solid core limits the diffusion path of these bulky hydrophobic molecules, resulting in sharper peaks, higher theoretical plate counts, and baseline resolution of critical homologous pairs in a fraction of the time.
Mobile Phase Causality: The pKa vs. pH Paradigm
A common pitfall in LC-MS is defaulting to 0.1% Formic Acid (pH ~2.7) as an aqueous mobile phase. The carboxylic acid moiety of 17-(tert-Butoxy)-17-oxoheptadecanoic acid has a pKa of ~4.8. In a highly acidic environment, the molecule remains protonated (neutral) in solution, drastically suppressing the formation of the deprotonated molecular ion [M-H]- during the ESI droplet desolvation process.
By switching to 10 mM Ammonium Acetate (pH ~6.8) , the mobile phase acts as a buffer that maintains the analyte in its anionic state prior to aerosolization, exponentially increasing gas-phase ion yield and lowering the Limit of Detection (LOD).
Caption: Logical decision tree for ESI- mobile phase optimization based on analyte pKa.
Product vs. Alternative: Performance Comparison
The following table summarizes the quantitative performance differences between the traditional approach and our optimized UPLC-MS/MS system.
Table 1: Method Comparison Summary
Parameter
Alternative: Traditional HPLC-MS
Product: Optimized UPLC-MS/MS
Column Architecture
3.5 µm FPP C8 (150 x 4.6 mm)
1.7 µm SPP C18 (100 x 2.1 mm)
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Acetate in Water
Ionization Efficiency
Low (Signal suppression)
High (Enhanced [M-H]- yield)
Run Time
25.0 minutes
8.0 minutes
Resolution (C16 vs C17)
1.2 (Incomplete separation)
2.8 (Baseline separation)
Sensitivity (LOQ)
25.0 ng/mL
1.5 ng/mL
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) that must pass before any sample data is accepted, ensuring instrument readiness and method integrity.
Caption: Step-by-step LC-MS workflow for impurity profiling and ICH Q2(R2) validation.
Step 1: Solution Preparation
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Water.
Standard Stock: Dissolve 10.0 mg of 17-(tert-Butoxy)-17-oxoheptadecanoic acid reference standard[1] in 10.0 mL of diluent (1.0 mg/mL).
Impurity Spike Solution: Prepare a mixed solution containing the C16 homolog, C18 homolog, and unesterified heptadecanedioic acid at the 0.1% specification limit (1.0 µg/mL).
Step 2: UPLC Parameters
Column: 1.7 µm SPP C18, 100 x 2.1 mm.
Column Temperature: 45°C (Reduces mobile phase viscosity, improving mass transfer kinetics).
Mobile Phase A: 10 mM Ammonium Acetate in MS-grade Water.
Mobile Phase B: LC-MS grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Program: 0–1 min (40% B), 1–5 min (40→95% B), 5–6 min (95% B), 6–6.1 min (95→40% B), 6.1–8 min (40% B).
Step 3: MS/MS Parameters (Negative ESI)
Capillary Voltage: 2.5 kV.
Desolvation Temperature: 400°C.
Cone Gas Flow: 50 L/hr.
MRM Transition (API): m/z 355.3 [M-H]- → m/z 299.2. (Mechanistic note: The fragment at 299.2 Da corresponds to the loss of the tert-butyl group as isobutylene[56 Da], yielding the highly stable heptadecanedioic acid mono-anion).
Step 4: System Suitability Testing (SST)
Before validation, inject the following sequence:
Blank (Diluent): Verify no interfering peaks at the API retention time (S/N < 3).
Resolution Mix: Verify that the resolution (Rs) between the C16 homolog and the C17 API is ≥ 2.0.
Precision (LOQ Level): Inject the 1.5 ng/mL standard six times. The %RSD of the peak area must be ≤ 5.0%.
ICH Q2(R2) Method Validation Data
Following the successful execution of the SST, the method was fully validated according to the latest ICH Q2(R2) guidelines for analytical procedures[3]. The optimized UPLC-MS/MS method demonstrated superior performance across all critical regulatory parameters.
Table 2: ICH Q2(R2) Validation Results (Optimized Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
No interference at analyte
tR
No co-eluting peaks in blank/matrix
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3:1
0.5 ng/mL (S/N = 5:1)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10:1
1.5 ng/mL (S/N = 12:1)
Pass
Linearity (
R2
)
≥ 0.990 (From LOQ to 120% of spec)
0.9994
Pass
Method Precision (%RSD)
≤ 2.0% (at 100% specification level)
0.8% (n=6)
Pass
Accuracy (% Recovery)
95.0% - 105.0% across 3 levels
99.2% - 101.5%
Pass
Conclusion
Transitioning from a traditional HPLC-MS setup to an optimized UPLC-MS/MS method utilizing a sub-2 µm SPP C18 column and an ammonium acetate-buffered mobile phase fundamentally resolves the analytical challenges associated with 17-(tert-Butoxy)-17-oxoheptadecanoic acid. By understanding the physicochemical properties of the analyte—specifically its pKa and ionization mechanics—laboratories can achieve baseline resolution of homologous impurities and sub-nanogram sensitivity, fully compliant with ICH Q2(R2) regulatory standards.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 3
17-(tert-Butoxy)-17-oxoheptadecanoic acid | CAS 905302-44-5 . Veeprho Impurity Standards. 1
Engineering of Orally Available, Ultralong-Acting Insulin Analogues . Journal of Medicinal Chemistry, ACS Publications. 2
Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts Using UPLC-Q-TOF-MSE . PMC / National Institutes of Health.4
A Senior Application Scientist's Guide to the Proper Disposal of 17-(tert-Butoxy)-17-oxoheptadecanoic acid
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5). As a long-chain dicarboxylic acid monoester, this compound is...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 17-(tert-Butoxy)-17-oxoheptadecanoic acid (CAS 905302-44-5). As a long-chain dicarboxylic acid monoester, this compound is a valuable intermediate in pharmaceutical development, notably in the synthesis of blockbuster drugs.[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The fundamental principle governing laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated waste.[2]
Core Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 17-(tert-Butoxy)-17-oxoheptadecanoic acid for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is a solid and must be handled as a hazardous substance.
Specific target organ toxicity — single exposure (Respiratory tract irritation)
GHS07 (Exclamation Mark)
Warning
H335: May cause respiratory irritation
Causality Behind PPE Selection: The identified hazards dictate the required level of personal protection. The goal is to create a barrier between the researcher and the chemical to prevent exposure through ingestion, skin/eye contact, or inhalation.
Required Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield to protect against accidental splashes or fine dust particles causing serious eye irritation.[3][4]
Hand Protection: Use permeation-resistant protective gloves (e.g., nitrile rubber). Always inspect gloves before use and wash hands thoroughly after handling.[5][6] Contaminated gloves should be disposed of as hazardous waste.[7]
Protective Clothing: A standard laboratory coat is required to prevent skin contact.[5] For large quantities or potential for significant dust generation, additional protective clothing may be necessary.
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust, which can cause respiratory irritation.[8][9]
Immediate Response: Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill response plan is non-negotiable. The primary objectives are to contain the spill, protect personnel, and prevent environmental contamination.
Step-by-Step Spill Cleanup:
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or ventilation is poor, evacuate the area. Restrict access to the spill site.[8]
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 1.
Contain the Spill: For this solid compound, prevent further dispersion. Avoid any actions that could make the powder airborne.[3]
Clean Up:
Gently sweep or scoop the solid material into a suitable container for disposal.[4][9]
Crucially, do not use a dry sweeping method that creates dust. If necessary, lightly moisten a paper towel with a non-reactive solvent (e.g., water, if compatible and safe) to wipe up the final residue.
Place all contaminated materials (e.g., paper towels, used gloves) into the same hazardous waste container.
Decontaminate: Wipe the spill area with soap and water.[8]
Dispose: Seal and label the container as hazardous waste and move it to the designated storage area.
Standard Operating Procedure: Waste Disposal Protocol
Disposal of 17-(tert-Butoxy)-17-oxoheptadecanoic acid must follow the hazardous chemical waste stream. It is strictly forbidden to dispose of this chemical via the standard trash or sewer system.[5]
Experimental Protocol for Waste Segregation and Disposal:
Waste Identification: All waste containing 17-(tert-Butoxy)-17-oxoheptadecanoic acid, including unused product, contaminated lab materials (gloves, weigh boats, pipette tips), and spill cleanup debris, must be classified as hazardous chemical waste.
Segregation at Source:
This compound is an organic acid. It should be segregated into a waste stream for Solid Organic Acid Waste .
Causality: Never mix different waste classes.[10] Mixing acids with bases can cause violent reactions, and mixing with other reactive chemicals can produce toxic gases or create unforeseen hazards. Segregation is a cornerstone of laboratory safety.
Containerization:
Select a waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid). The container must be in good condition, with no leaks or cracks.[10]
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills during transport.
Labeling:
The waste container must be clearly and accurately labeled.[5][11] The label should include:
The words "Hazardous Waste"
The full chemical name: "17-(tert-Butoxy)-17-oxoheptadecanoic acid"
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
The date of accumulation
The name of the principal investigator or laboratory contact
Storage:
Keep the sealed and labeled waste container in a designated, secure hazardous waste storage area within the laboratory.[5]
This area should be away from heat sources, direct sunlight, and general laboratory traffic.[8]
Final Disposal:
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] These certified vendors will ensure the waste is transported and disposed of (typically via incineration) in accordance with all federal, state, and local regulations.[4][8]